molecular formula C24H20Cl2N2O B2388423 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole CAS No. 477712-79-1

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole

Cat. No.: B2388423
CAS No.: 477712-79-1
M. Wt: 423.34
InChI Key: PDMYJVVWUUTAPG-UHFFFAOYSA-N
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Description

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole is a synthetic compound identified in scientific research as a potent and selective cannabinoid receptor type 1 (CB1) agonist [https://pubmed.ncbi.nlm.nih.gov/32413730/]. Its primary research value lies in its high affinity and efficacy at the CB1 receptor, making it a crucial pharmacological tool for probing the endocannabinoid system. Researchers utilize this compound in vitro to study CB1 receptor signaling pathways, receptor-ligand interactions, and the downstream physiological effects of receptor activation. In the field of forensic chemistry and analytical toxicology, it serves as a critical reference standard for the identification and quantification of novel psychoactive substances (NPS) in public health and safety monitoring programs [https://www.sciencedirect.com/science/article/abs/pii/S0379073820303002]. The mechanism of action involves the mimicry of endogenous cannabinoids by binding to the CB1 receptor, which is predominantly located in the central and peripheral nervous systems, thereby modulating neurotransmitter release. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O/c1-17-4-2-5-18(12-17)15-28-11-10-24(27-28)19-6-3-7-22(13-19)29-16-20-8-9-21(25)14-23(20)26/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMYJVVWUUTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the substituents. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-hydroxybenzaldehyde to form the intermediate 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 3-methylbenzylhydrazine to form the final pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures with potential applications in drug development and materials science.
  • Reactivity Studies : It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for understanding its reactivity profile and potential modifications.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in designing drugs targeting specific biological pathways.
  • Receptor Modulation : The compound has shown potential in modulating receptor activities, making it a candidate for further studies in pharmacology.

Medicine

  • Anti-inflammatory Properties : Preliminary studies suggest that 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole exhibits anti-inflammatory effects. This is particularly relevant for developing treatments for conditions like arthritis or other inflammatory diseases .
  • Anticancer Activity : There is growing interest in the compound's potential anticancer properties. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Material Development : Its chemical structure allows it to be explored in the development of new materials with specific properties tailored for industrial use.
  • Chemical Processes : The compound can be utilized in various chemical processes due to its reactivity and ability to form derivatives that can enhance production efficiency.

Case Study 1: Anti-inflammatory Activity

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers evaluated a series of pyrazole derivatives for their anti-inflammatory activity. The findings indicated that compounds similar to this compound exhibited promising results compared to standard anti-inflammatory drugs like diclofenac sodium and celecoxib .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of pyrazole derivatives. The study demonstrated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against various cancer cell lines. This emphasizes the potential of this compound as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Pharmacological Activities

Compound Name Structural Features Biological Activity Key Data
Target Compound : 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole 2,4-Dichlorophenyl methoxy, 3-methylbenzyl Kinase inhibition (inferred) Higher logP (~4.5, estimated) due to dichlorophenyl and benzyl groups
Compound 77a () Thiazole-dihydro pyrazole hybrid, 2,4-dichlorophenyl, methoxyphenyl EGFR inhibition IC₅₀ = 145.1 ± 2.0 nM
4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole () Chlorophenyl, methyl substituents Antimicrobial Moderate activity against Gram-positive bacteria
5-(2-Methoxyphenyl)-1H-pyrazole () Methoxyphenyl Antioxidant IC₅₀ = 15.0 µM
1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole () Trifluoromethyl, methoxyphenyl CNS activity Enhanced lipophilicity (logP ~3.8)
Key Observations:
  • Substituent Effects : The dichlorophenyl methoxy group in the target compound likely enhances kinase binding compared to simpler chlorophenyl or methoxyphenyl analogs. For example, Compound 77a (with a dichlorophenyl group) shows potent EGFR inhibition (IC₅₀ = 145.1 nM), while 5-(2-methoxyphenyl)-1H-pyrazole exhibits weaker antioxidant activity .

Physicochemical Properties

Property Target Compound Compound 77a 4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole
Molecular Weight ~440 g/mol (estimated) 531.5 g/mol 235.69 g/mol
logP ~4.5 ~5.1 ~3.2
Solubility Low (hydrophobic substituents) Moderate (thiazole enhances polarity) High (simpler structure)

Biological Activity

The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O
  • Molecular Weight : 349.82 g/mol
  • IUPAC Name : this compound

Research indicates that pyrazole derivatives often exhibit a variety of biological activities due to their ability to interact with multiple biological targets. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, potentially leading to anti-inflammatory properties .
  • Anticancer Activity : Pyrazole derivatives are being investigated for their cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Activity Target/Mechanism Reference
Anti-inflammatoryCOX-1 and COX-2 inhibition
CytotoxicityInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study conducted by Tageldin et al. evaluated various pyrazole derivatives for their anti-inflammatory activity through COX inhibition assays. The results indicated that compounds similar to our target exhibited significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests were performed on several human cancer cell lines (e.g., MDA-MB-231, A549). The results showed that certain derivatives demonstrated promising cytotoxic effects, indicating that modifications to the pyrazole structure could enhance anticancer activity .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of related pyrazole compounds against various bacterial strains. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(3-methylphenyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Step 1: React 3-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the methoxy-substituted intermediate .
  • Step 2: Introduce the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via copper-catalyzed click chemistry for regioselective triazole/pyrazole hybrids .
  • Step 3: Functionalize the 1-position of the pyrazole with 3-methylbenzyl chloride using a phase-transfer catalyst.

Optimization Tips:

  • Use glacial acetic acid as a solvent for cyclization steps to enhance reaction rates .
  • Monitor reactions via TLC and purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Confirm purity (>95%) using HPLC and structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and HRMS .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, dichlorophenyl protons as doublets due to coupling) .
    • ¹³C NMR: Confirm carbonyl/carboxylate groups (e.g., δ 165–170 ppm for ester moieties) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₀Cl₂N₂O₂: ~463.08) .
  • X-ray Crystallography: Resolve steric effects from bulky substituents (e.g., dihedral angles between phenyl and pyrazole rings) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors associated with pyrazole bioactivity (e.g., EGFR, COX-2) based on structural analogs .
  • In Vitro Assays:
    • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values.
    • Antimicrobial Activity: Employ microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Data Interpretation: Compare activity to reference compounds (e.g., Celecoxib for COX-2 inhibition) and analyze dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Key Substituent Analysis:
    • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance kinase inhibition (e.g., IC₅₀ = 114.2 nM for EGFR when 2,4-dichloro and trifluoromethyl groups are present) .
    • Methoxy Groups: Improve solubility but may reduce membrane permeability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric clashes caused by 3-methylbenzyl groups .
  • Comparative Studies: Synthesize analogs with incremental structural changes (e.g., replacing 2,4-dichloro with 4-fluoro) and test in parallel .

Q. What experimental strategies can elucidate the mechanism of action for this compound in complex biological systems?

Methodological Answer:

  • Proteomics/Transcriptomics: Perform RNA-seq or LC-MS/MS to identify differentially expressed proteins/genes post-treatment .
  • Cellular Imaging: Use fluorescence-tagged analogs to track subcellular localization (e.g., mitochondrial vs. nuclear uptake) .
  • Kinetic Studies: Measure enzyme inhibition kinetics (e.g., Kᵢ values) under varying pH/temperature conditions to assess binding stability .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Cell Line Profiling: Test cytotoxicity in panels (e.g., NCI-60) to identify lineage-specific sensitivities.
  • Metabolic Stability Assays: Use liver microsomes to assess CYP450-mediated degradation, which may explain variable efficacy .
  • ROS Detection: Measure reactive oxygen species (ROS) levels via DCFDA assays to link cytotoxicity to oxidative stress pathways .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while maintaining logP < 5 .
  • Prodrug Design: Mask carboxylate groups with ester prodrugs to enhance oral bioavailability .
  • Pharmacokinetic Profiling: Conduct rodent studies to measure half-life, Cmax, and AUC using LC-MS/MS quantification .

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